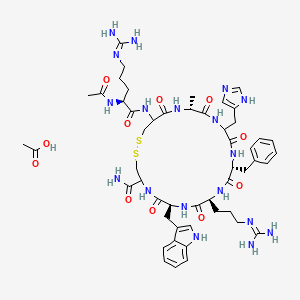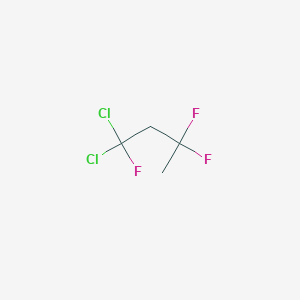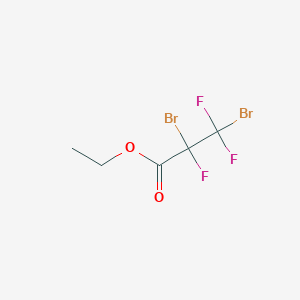
Ethyl 2,3-dibromo-2,3,3-trifluoropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-dibromo-2,3,3-trifluoropropanoate is a chemical compound with the molecular formula C5H5Br2F3O2. It is a colorless to light yellow liquid that is used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of bromine and fluorine atoms, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dibromo-2,3,3-trifluoropropanoate can be synthesized through the bromination of ethyl 2,3,3-trifluoropropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where ethyl 2,3,3-trifluoropropanoate is mixed with bromine and a catalyst. The reaction mixture is then heated to facilitate the bromination process. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
Ethyl 2,3-dibromo-2,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form ethyl 2,3,3-trifluoropropanoate by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxides (NaOR). The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 are used in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include ethyl 2,3-dihydroxy-2,3,3-trifluoropropanoate, ethyl 2,3-diamino-2,3,3-trifluoropropanoate, and ethyl 2,3-dialkoxy-2,3,3-trifluoropropanoate.
Reduction Reactions: The major product is ethyl 2,3,3-trifluoropropanoate.
Elimination Reactions: The major products are alkenes such as ethyl 2,3,3-trifluoropropenoate.
科学研究应用
Ethyl 2,3-dibromo-2,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of ethyl 2,3-dibromo-2,3,3-trifluoropropanoate involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the substitution of bromine atoms with other functional groups. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in various chemical reactions.
相似化合物的比较
Ethyl 2,3-dibromo-2,3,3-trifluoropropanoate can be compared with other similar compounds such as:
Ethyl 2,3-dibromopropionate: This compound lacks the trifluoromethyl group, making it less reactive and less stable compared to this compound.
Ethyl 2,3,3-trifluoropropanoate: This compound lacks the bromine atoms, making it less electrophilic and less reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-2,3,3-trifluoropropanoate: This compound has only one bromine atom, making it less reactive in substitution reactions compared to this compound.
This compound stands out due to its unique combination of bromine and fluorine atoms, which confer high reactivity and stability, making it a valuable compound in various chemical synthesis processes.
属性
CAS 编号 |
379-05-5 |
|---|---|
分子式 |
C5H5Br2F3O2 |
分子量 |
313.89 g/mol |
IUPAC 名称 |
ethyl 2,3-dibromo-2,3,3-trifluoropropanoate |
InChI |
InChI=1S/C5H5Br2F3O2/c1-2-12-3(11)4(6,8)5(7,9)10/h2H2,1H3 |
InChI 键 |
WREQXQZHJNQVOC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(F)(F)Br)(F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
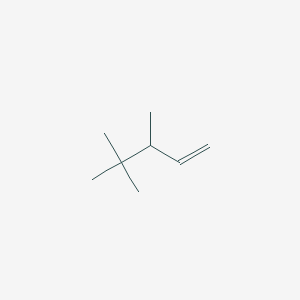
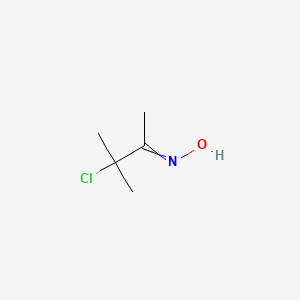
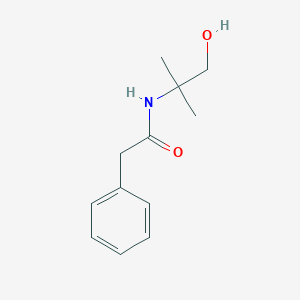

![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)

![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)

